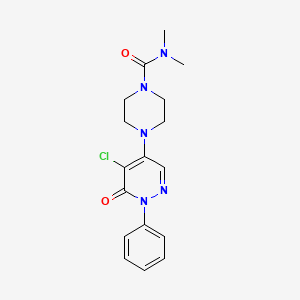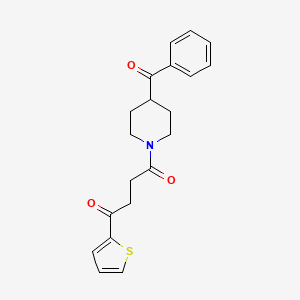
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide, also known as CEP-26401, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the family of pyridazine-based compounds and has been shown to exhibit potent pharmacological activity in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are known to play a critical role in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit potent anti-tumor and anti-inflammatory effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, it has also been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is its potent pharmacological activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective analogs of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide with other chemotherapeutic agents, which may enhance its anti-tumor activity. Finally, the elucidation of the precise mechanism of action of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide may provide valuable insights into the regulation of cell growth and inflammation, and may lead to the development of new therapeutic strategies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 5-chloro-6-oxo-1-phenylpyridazine-4-carboxylic acid with N,N-dimethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-tumor activity in preclinical models of breast, lung, and pancreatic cancer. In addition, it has also been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Propriétés
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-20(2)17(25)22-10-8-21(9-11-22)14-12-19-23(16(24)15(14)18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFZRWOGFIBQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)